

Technical Guide: (R)-3-(hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(R)-3-(Hydroxymethyl)cyclohexanone
Cat. No.:	B11924179

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-(hydroxymethyl)cyclohexanone is a chiral building block of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both a ketone and a primary alcohol on a cyclohexane scaffold, allows for a variety of chemical transformations to create complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and applications, with a focus on experimental details and data presentation for a technical audience.

Chemical Identity and Properties

The Chemical Abstracts Service (CAS) number for the racemic mixture of 3-(hydroxymethyl)cyclohexanone is 32916-58-8.[\[1\]](#)[\[2\]](#) While some sources associate the CAS number 21996-61-2 with **(R)-3-(hydroxymethyl)cyclohexanone**, this is not consistently and definitively confirmed across chemical databases. For the purpose of this guide, we will refer to the specific enantiomer as **(R)-3-(hydroxymethyl)cyclohexanone**. The InChIKey for the non-stereospecific molecule is OTZGKTIHFHTGZ-UHFFFAOYSA-N.[\[1\]](#)

Physicochemical Data

A summary of the key physicochemical properties of 3-(hydroxymethyl)cyclohexanone is presented in the table below. It is important to note that much of the publicly available data does not distinguish between the enantiomers and often refers to the racemic mixture.

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O ₂	[1] [2]
Molecular Weight	128.17 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	239.8 ± 13.0 °C (Predicted)	
Density	1.054 ± 0.06 g/cm ³ (Predicted)	
pKa	14.77 ± 0.10 (Predicted)	
XLogP3-AA	0	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	1	[2]
Topological Polar Surface Area	37.3 Å ²	[2]

Spectroscopic Data

Detailed spectroscopic data for the individual enantiomers are not widely available. The following represents typical spectral data for 3-(hydroxymethyl)cyclohexanone.

- ¹H NMR: Spectral data for the closely related cyclohexanone shows characteristic peaks for the methylene protons on the ring, with those alpha to the carbonyl group shifted downfield. The protons of the hydroxymethyl group would appear as a distinct signal, likely coupled to the adjacent methine proton.
- ¹³C NMR: The carbonyl carbon of cyclohexanone typically appears around 210 ppm. The carbon of the hydroxymethyl group would be expected in the range of 60-70 ppm.

- IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretch, typically around 1715 cm^{-1} , and a broad absorption for the hydroxyl (O-H) stretch in the region of $3200\text{-}3600\text{ cm}^{-1}$.

Synthesis of (R)-3-(hydroxymethyl)cyclohexanone

The enantioselective synthesis of **(R)-3-(hydroxymethyl)cyclohexanone** is crucial for its application in the development of chiral drugs. The most prominent method for achieving this is through organocatalytic asymmetric α -hydroxymethylation of cyclohexanone.

Experimental Protocol: Organocatalytic Asymmetric α -Hydroxymethylation of Cyclohexanone

This protocol is a general representation based on established principles of proline-catalyzed aldol reactions.

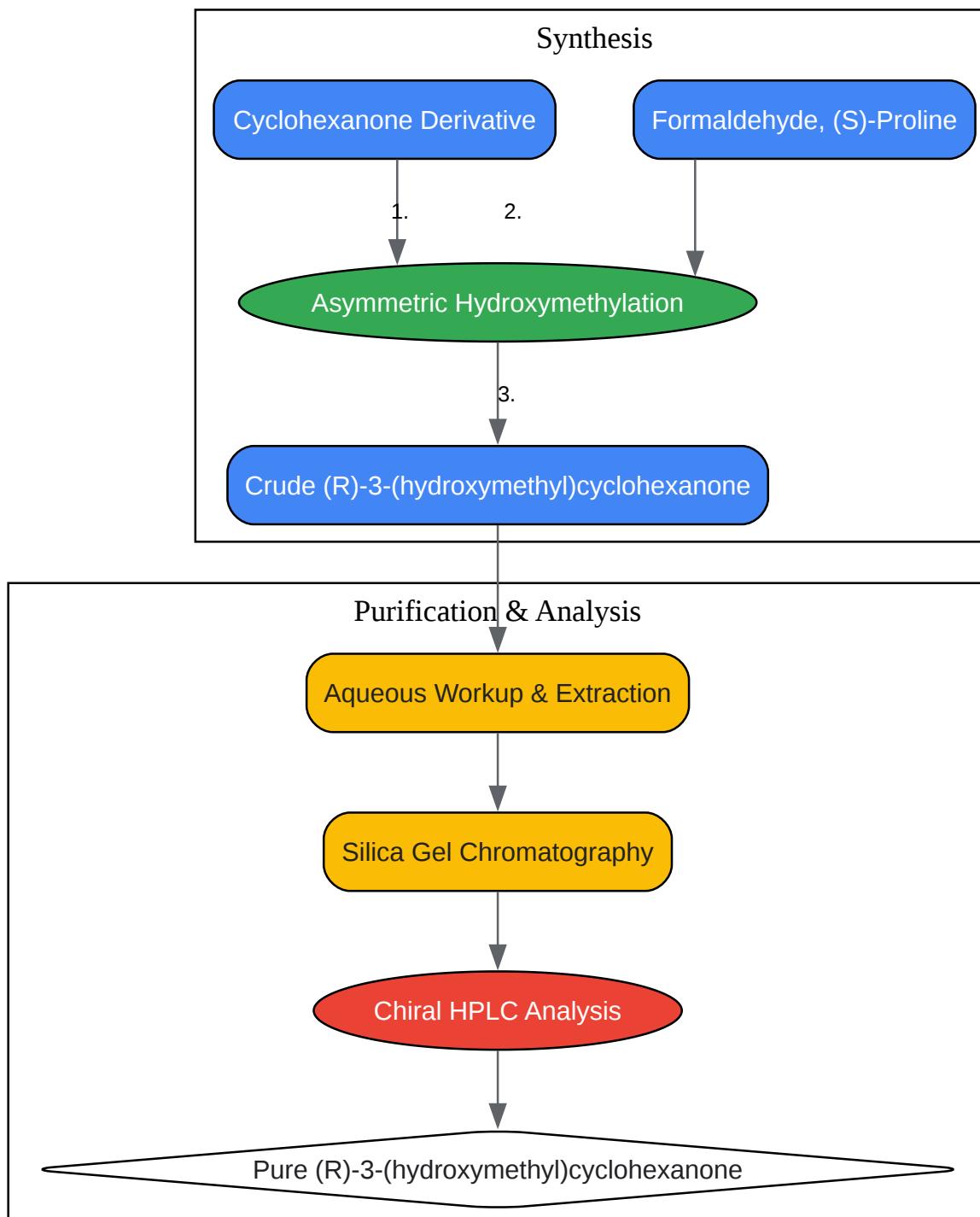
Objective: To synthesize (R)-2-(hydroxymethyl)cyclohexanone, a regioisomer of the target compound, which illustrates the key synthetic strategy. The synthesis of the 3-substituted isomer would require a different starting material or a multi-step sequence.

Materials:

- Cyclohexanone
- Aqueous Formaldehyde (37 wt. %)
- (S)-Proline
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate

- Silica gel for column chromatography

Procedure:


- To a solution of cyclohexanone (5.0 mmol) in DMSO (10 mL), add (S)-proline (0.5 mmol, 10 mol%).
- Stir the mixture at room temperature for 10 minutes.
- Add aqueous formaldehyde (10.0 mmol, 2.0 equivalents) dropwise to the reaction mixture.
- Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water (20 mL).
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired (R)-2-(hydroxymethyl)cyclohexanone.

Enantiomeric Excess Determination:

The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis, typically after derivatization of the hydroxyl group.

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of **(R)-3-(hydroxymethyl)cyclohexanone**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **(R)-3-(hydroxymethyl)cyclohexanone**.

Applications in Drug Development

(R)-3-(hydroxymethyl)cyclohexanone serves as a versatile chiral intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its functional groups allow for a range of subsequent reactions, including oxidation, reduction, and nucleophilic additions.

While specific signaling pathways directly involving **(R)-3-(hydroxymethyl)cyclohexanone** have not been identified in the literature, its utility is demonstrated in the construction of larger molecules that may interact with biological targets. For example, cyclohexanone derivatives are core structures in a variety of pharmaceuticals. The introduction of a chiral hydroxymethyl group provides a key handle for building stereospecificity into the final drug candidate, which is critical for efficacy and safety.

The following diagram illustrates the logical relationship of how this building block is utilized in the drug discovery process.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 3-(Hydroxymethyl)cyclohexanone | C7H12O2 | CID 12201678 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: (R)-3-(hydroxymethyl)cyclohexanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11924179#r-3-hydroxymethyl-cyclohexanone-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com